1H-Indole-3-carboxaldehyde 4-ethynyl- chemical structure and properties
1H-Indole-3-carboxaldehyde 4-ethynyl- chemical structure and properties
Technical Whitepaper: 4-Ethynyl-1H-indole-3-carboxaldehyde Subtitle: A Dual-Functionalized Scaffold for Diversity-Oriented Synthesis and Drug Discovery[1]
Part 1: Executive Summary
4-Ethynyl-1H-indole-3-carboxaldehyde (CAS: 159718-56-6) represents a high-value "privileged structure" in medicinal chemistry.[1] Its significance lies in its orthogonal reactivity: it possesses an electrophilic aldehyde handle at the C3 position and a nucleophilic/cycloaddition-ready ethynyl handle at the C4 position.[1] This unique substitution pattern allows for the rapid construction of complex polycyclic systems, making it a critical intermediate in the synthesis of kinase inhibitors (e.g., PIM, JAK), indole alkaloids, and fluorescent probes.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic pathway starting from commercially available precursors, and a strategic map of its reactivity for lead optimization.[1]
Part 2: Chemical Identity & Physicochemical Properties
| Property | Data |
| Chemical Name | 4-Ethynyl-1H-indole-3-carboxaldehyde |
| CAS Number | 159718-56-6 |
| Molecular Formula | C₁₁H₇NO |
| Molecular Weight | 169.18 g/mol |
| Appearance | Yellow to brown solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~16 (Indole N-H) |
| LogP (Predicted) | ~1.8 - 2.1 |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen), protect from light |
Structural Insight: The proximity of the C3-aldehyde and C4-alkyne creates a steric environment that favors specific cyclization modes (e.g., formation of azepinoindoles) while preventing others.[1] The electron-withdrawing nature of the C3-formyl group increases the acidity of the N1-proton, often necessitating protection (e.g., Tosyl, Boc) during base-catalyzed transformations.[1]
Part 3: Validated Synthetic Protocol
Direct formylation of 4-ethynylindole via Vilsmeier-Haack is risky due to the acid-sensitivity of the terminal alkyne (potential for hydration or polymerization).[1] The most robust, "Trustworthy" route utilizes a Sonogashira Coupling on the 4-bromo precursor.[1]
Step 1: Preparation of 4-Bromo-1H-indole-3-carboxaldehyde
Precursor Synthesis
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Reagents: 4-Bromoindole (1.0 eq), POCl₃ (1.1 eq), DMF (excess).
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Protocol (Vilsmeier-Haack):
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Cool anhydrous DMF to 0°C. Add POCl₃ dropwise to generate the Vilsmeier reagent (white precipitate/suspension).[1]
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Add a solution of 4-bromoindole in DMF dropwise at 0°C.
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Warm to ambient temperature, then heat to 40°C for 2 hours.
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Quench: Pour into ice-water containing NaOH (to pH 9-10).
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Isolation: Filter the resulting precipitate.[1][2][3] Recrystallize from Ethanol/Water.[1]
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Yield Target: >85%.
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Step 2: Sonogashira Coupling (The Critical Step)
Installation of the Alkyne Handle[1]
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Reagents: 4-Bromo-1H-indole-3-carboxaldehyde (1.0 eq), Ethynyltrimethylsilane (TMS-Acetylene, 1.5 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq), THF (anhydrous).[1]
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Protocol:
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Degas THF with Argon for 30 minutes.
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Add the indole, Pd catalyst, and CuI to the reaction vessel under Argon.
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Add Et₃N and TMS-Acetylene.[1]
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Heat to 60°C in a sealed tube for 4-12 hours. Monitor by TLC (disappearance of bromide).[1]
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Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
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Intermediate: 4-((Trimethylsilyl)ethynyl)-1H-indole-3-carboxaldehyde.[1]
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Step 3: Desilylation
Unmasking the Terminal Alkyne
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Reagents: TMS-intermediate, K₂CO₃ (1.5 eq), MeOH.
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Protocol:
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Stir the intermediate in MeOH with K₂CO₃ at room temperature for 30 minutes.
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Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄.[1]
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Purification: Recrystallization or short silica plug.[1]
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Final Product: 4-Ethynyl-1H-indole-3-carboxaldehyde (Yellow solid).[1]
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Part 4: Visualization of Synthesis & Reactivity
Figure 1: Synthetic Pathway
Caption: Step-wise synthesis from 4-bromoindole via Formylation and Sonogashira coupling.
Figure 2: Divergent Reactivity Map
Caption: Orthogonal reactivity profile enabling diversity-oriented synthesis.
Part 5: Applications in Drug Discovery
1. Kinase Inhibitor Scaffolds: The 4-position of the indole ring is a critical vector for selectivity in kinase inhibitors.[1] For example, in the design of PIM1 and CDK inhibitors, substituents at C4 can access the solvent-exposed region of the ATP-binding pocket.[1] The ethynyl group serves as a rigid linker to project solubilizing groups or hydrogen bond acceptors into this space.[1]
2. Diversity-Oriented Synthesis (DOS): Using the "Click" chemistry capability of the alkyne and the condensation capability of the aldehyde, researchers can generate libraries of tricyclic indoles (e.g., pyrrolo[3,4-c]carbazoles) via intramolecular cyclization strategies.[1]
3. Fluorescent Labeling: Condensation of the aldehyde with active methylene compounds (e.g., rhodanine derivatives) yields push-pull systems with significant fluorescence, useful for tracking the biodistribution of indole-based drugs.[1]
Part 6: Safety & Handling
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]
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Stability: The terminal alkyne is potentially unstable to prolonged exposure to light and air (oxidative coupling).[1] Store under inert gas.
References
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Vilsmeier-Haack Formylation of Indoles: James, P. N., & Snyder, H. R. (1959).[1] Indole-3-aldehyde.[1][2] Organic Syntheses, 39, 30.
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Sonogashira Coupling on Indoles: Pal, M., et al. (2003).[1] Synthesis of 2,4-disubstituted indoles via palladium-mediated coupling reactions. Tetrahedron Letters, 44(45), 8221-8225.[1] [1]
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Indole Reactivity Review: Bandini, M., & Eichholzer, A. (2009).[1] Catalytic Functionalization of Indoles in C-C Bond Forming Processes. Angewandte Chemie International Edition, 48(51), 9608-9644.[1] [1]
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Compound Data: PubChem Compound Summary for CID 2763178 (4-Bromo-1H-indole-3-carbaldehyde). [1]
